molecular formula C8H12F3NO3S B156478 N-Trifluoroacetyl-L-methionine methyl ester CAS No. 1830-73-5

N-Trifluoroacetyl-L-methionine methyl ester

Cat. No.: B156478
CAS No.: 1830-73-5
M. Wt: 259.25 g/mol
InChI Key: GRAAOQUKOGOXJR-YFKPBYRVSA-N
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Description

N-Trifluoroacetyl-L-methionine methyl ester is a derivative of the amino acid methionine. It is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the methionine molecule and a methyl ester group at the carboxyl end. This compound is known for its high purity and is commonly used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-L-methionine methyl ester typically involves the reaction of L-methionine with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions often include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-L-methionine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Trifluoroacetyl-L-methionine methyl ester is utilized in several scientific fields:

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-L-methionine methyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group facilitates its incorporation into larger molecules, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-methionine methyl ester
  • N-Formyl-L-methionine methyl ester
  • N-Benzoyl-L-methionine methyl ester

Uniqueness

N-Trifluoroacetyl-L-methionine methyl ester is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other acyl derivatives. This makes it particularly useful in applications requiring high precision and specificity .

Properties

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAAOQUKOGOXJR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468101
Record name N-Trifluoroacetyl-L-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1830-73-5
Record name N-Trifluoroacetyl-L-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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